Diethyl-d6-amine
Overview
Description
Diethyl-d6-amine is a deuterated compound where all six hydrogen atoms in the ethyl groups are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-d6-amine can be synthesized through various methods. One common approach involves the deuteration of diethylamine. This process typically includes the reaction of diethylamine with deuterated reagents such as deuterated methyl iodide (CD3I) under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) and catalysts to achieve high levels of deuterium incorporation. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl-d6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines or other reduced forms.
Substitution: Results in the formation of substituted amines or other functionalized compounds.
Scientific Research Applications
Diethyl-d6-amine has a wide range of applications in scientific research:
Chemistry: Used as a probe molecule in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the fate of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of specialty chemicals and materials with enhanced properties due to deuterium incorporation.
Mechanism of Action
The mechanism of action of diethyl-d6-amine is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and zero-point energy of the molecule, leading to changes in its chemical reactivity and stability. This isotopic effect is leveraged in various applications, such as improving the metabolic stability of drugs by slowing down their degradation pathways.
Comparison with Similar Compounds
Dimethyl-d6-amine: Another deuterated amine where all six hydrogen atoms in the methyl groups are replaced with deuterium.
Ethylene-d4-diamine: A deuterated diamine with four deuterium atoms.
Uniqueness: Diethyl-d6-amine is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Compared to similar compounds, it offers a different balance of molecular weight and isotopic distribution, making it suitable for specific research applications where precise isotopic labeling is required.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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